![molecular formula C11H14N4O2S B359444 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 142976-05-4](/img/structure/B359444.png)
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often used as building blocks in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of an appropriate organic azide with an alkyne in the presence of a copper catalyst . The exact method can vary depending on the specific structures of the starting materials .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and Mass spectroscopy .Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions. For example, they can act as ligands in the formation of metal-organic frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their structure. Some derivatives are thermally stable and exhibit acceptable densities .Applications De Recherche Scientifique
Anticancer Agent Development
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The ability of these compounds to form hydrogen bonds with biological targets contributes to their pharmacokinetics and pharmacological properties . Specifically, certain 1,2,4-triazole derivatives have demonstrated promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549, indicating their potential in developing new chemotherapy drugs .
Antimicrobial Therapeutics
The triazole ring is a common feature in many antimicrobial agents due to its safety profile and high therapeutic index. Derivatives of 1,2,4-triazole, such as 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide , have shown good to moderate activities against various microorganisms, suggesting their use in treating infections, especially in immune-compromised patients .
Enzyme Inhibition Studies
Triazole derivatives are known to interact with enzymes, such as aromatase, which is crucial in steroid biosynthesis. Molecular docking studies have revealed that these compounds can bind effectively in the enzyme’s active site, providing insights into their mechanism of action and aiding in the design of enzyme inhibitors .
Antifungal Applications
The structural similarity of triazole derivatives to the natural azole antifungals makes them suitable candidates for antifungal drug development. They have been tested against strains like Candida albicans and Rhizopus oryzae, showing effectiveness in inhibiting fungal growth, which is valuable for both medical and agricultural applications .
Chemotherapy Drug Resistance Research
The modification of the 1,2,4-triazole structure has been explored to overcome drug resistance in chemotherapy. By altering the substituents on the triazole ring, researchers aim to develop compounds that can evade the resistance mechanisms of cancer cells, thus enhancing the efficacy of chemotherapeutic treatments .
Agricultural Chemicals
Beyond medical applications, triazole derivatives are also used in agriculture. They serve as the basis for developing crop protection chemicals, offering a way to combat fungal infections that affect plant health and crop yield .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-10-2-4-11(5-3-10)18(16,17)14-6-7-15-9-12-8-13-15/h2-5,8-9,14H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDMUNIYNOLCCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

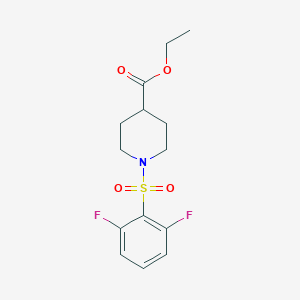
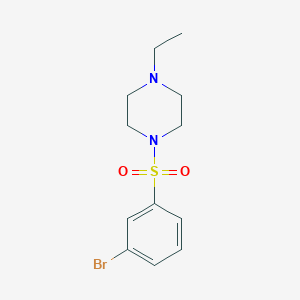
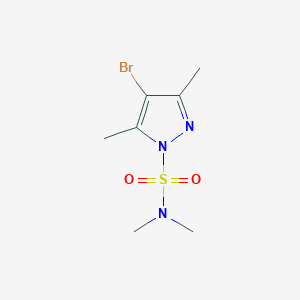
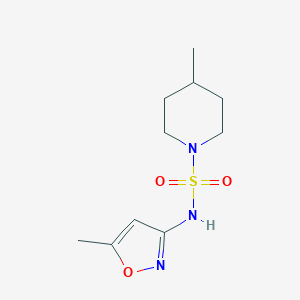
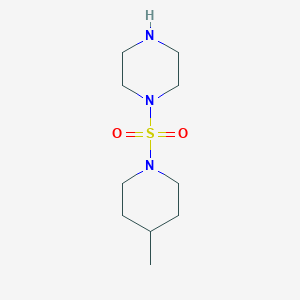
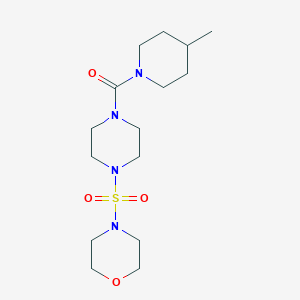
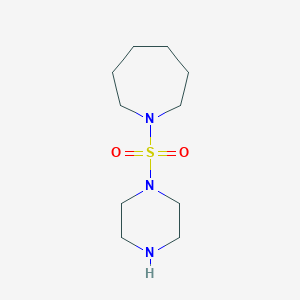
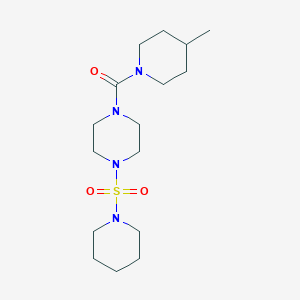
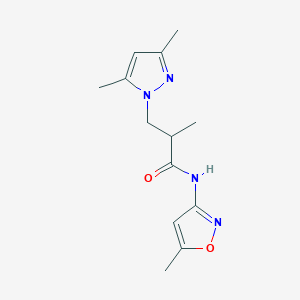
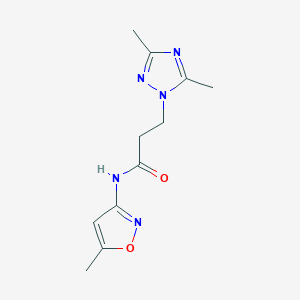
![3-[(Dimethylsulfamoyl)amino]phenyl morpholine-4-carboxylate](/img/structure/B359438.png)
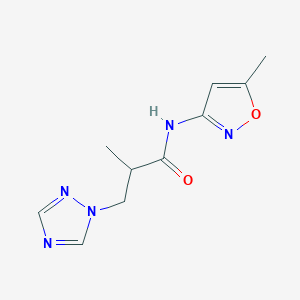
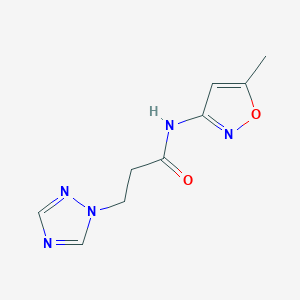
![4-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B359443.png)